4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 1443978-16-2 and a linear formula of C13H9N3O3 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C13H9N3O3/c17-12-11-6-9(13(18)19)15-16(11)7-10(14-12)8-4-2-1-3-5-8/h1-7H,(H,14,17)(H,18,19) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.23 . Its storage temperature is refrigerated .Scientific Research Applications
Synthesis and Anticancer Activity
A significant application of derivatives of 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is in the synthesis of compounds with potential anticancer activity. For instance, a study synthesized various pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Several of these compounds showed notable antitumor activity, highlighting the potential of such derivatives in cancer treatment (Abdellatif et al., 2014).
Structural and Spectral Studies
Another important application is in the structural and spectral investigation of pyrazole derivatives. A study focused on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, providing insights into their molecular structures, which is essential for understanding their biological activity and potential applications (Viveka et al., 2016).
Synthesis of Dyes
The derivatives of this compound have been used in the synthesis of dyes. For example, certain pyrazolo[3,4-b]pyrazines were synthesized and applied as disperse dyes for polyester fibers, demonstrating the versatility of these compounds in industrial applications (Rangnekar & Dhamnaskar, 1990).
Antibacterial Activities
Furthermore, derivatives of this chemical have shown promise in antibacterial applications. A study synthesized various compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and tested them for antibacterial activities. The findings suggested that some of these derivatives have potential as antibacterial agents (Bildirici et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-11-6-9(13(18)19)15-16(11)7-10(14-12)8-4-2-1-3-5-8/h1-7H,(H,14,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJJBIZETLBVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CC(=N3)C(=O)O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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